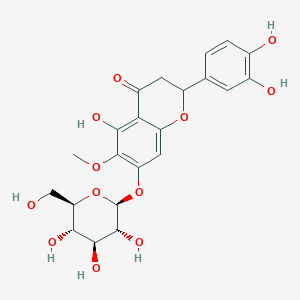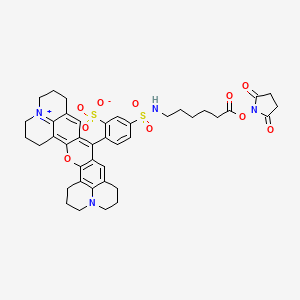
n,n'-Di(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydroxyphthalonitrile (DHPN) is a chemical compound known for its unique properties and applications in various scientific fields. It is a reversible carrier of singlet oxygen and can be used as a chemical and physical quencher of singlet oxygen
准备方法
The synthesis of 1,4-dihydroxyphthalonitrile typically involves a multi-component organic reaction. One common method is the Hantzsch pyridine synthesis, which involves the reaction of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction proceeds through the formation of a dihydropyridine intermediate, which can be further oxidized to form the desired product. This method can be optimized using various catalysts and reaction conditions to improve yield and efficiency .
化学反应分析
1,4-Dihydroxyphthalonitrile undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to quench singlet oxygen, a reactive oxygen species. Common reagents used in these reactions include hydrogen peroxide, hypochlorous acid, and metal ions such as iron and copper . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of oxidized or reduced derivatives of the compound .
科学研究应用
1,4-Dihydroxyphthalonitrile has a wide range of applications in scientific research. In chemistry, it is used as a quencher of singlet oxygen, making it valuable in studies involving reactive oxygen species . In biology, it is utilized as a fluorescent probe for measuring intracellular pH, as its fluorescence emission characteristics change with pH . Additionally, it is used in industrial processes that require the quenching of singlet oxygen .
作用机制
The mechanism by which 1,4-dihydroxyphthalonitrile exerts its effects involves its interaction with singlet oxygen. The compound acts as a reversible carrier of singlet oxygen, allowing it to quench this reactive species through chemical and physical processes . This quenching action is crucial in preventing oxidative damage in biological and chemical systems. The molecular targets and pathways involved in this mechanism include the interaction of the compound with singlet oxygen and the subsequent formation of less reactive oxygen species .
相似化合物的比较
1,4-Dihydroxyphthalonitrile can be compared with other similar compounds such as 1,4-dihydropyridine and 3,4-dihydropyran. While 1,4-dihydropyridine is known for its applications as a calcium channel blocker and its medicinal properties , 3,4-dihydropyran is used as a protecting group for alcohols in organic synthesis . The uniqueness of 1,4-dihydroxyphthalonitrile lies in its ability to act as a quencher of singlet oxygen, a property not commonly found in other similar compounds .
Conclusion
1,4-Dihydroxyphthalonitrile is a versatile compound with significant applications in various scientific fields. Its unique ability to quench singlet oxygen makes it valuable in both research and industrial settings. The synthesis, chemical reactions, and mechanism of action of this compound highlight its importance and potential for future applications.
属性
分子式 |
C22H30N2O6 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
N-(2,3-dihydroxypropyl)-3-[4-[3-(2,3-dihydroxypropylamino)-3-oxopropyl]naphthalen-1-yl]propanamide |
InChI |
InChI=1S/C22H30N2O6/c25-13-17(27)11-23-21(29)9-7-15-5-6-16(20-4-2-1-3-19(15)20)8-10-22(30)24-12-18(28)14-26/h1-6,17-18,25-28H,7-14H2,(H,23,29)(H,24,30) |
InChI 键 |
QCQZUTCFNHRDBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCC(=O)NCC(CO)O)CCC(=O)NCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B12370073.png)
![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)







![(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide](/img/structure/B12370147.png)

